Tris(4-trifluoromethylphenyl)phosphine

Descripción general

Descripción

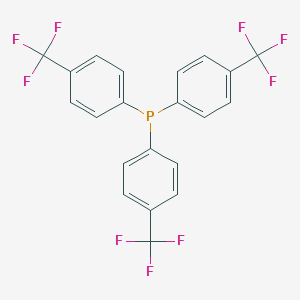

Tris(4-trifluoromethylphenyl)phosphine (CAS 13406-29-6) is a tertiary phosphine ligand with the molecular formula C21H12F9P and a molecular weight of 466.28 g/mol . Its structure features three 4-trifluoromethylphenyl groups attached to a central phosphorus atom. The electron-withdrawing trifluoromethyl (-CF3) substituents confer unique electronic and steric properties, making it distinct from conventional triarylphosphines like triphenylphosphine (PPh3). This ligand is widely used in catalysis, material science, and coordination chemistry due to its stability under oxidative conditions and hydrophobic character .

Métodos De Preparación

Classical Approaches: Grignard and Organolithium Reagents

The most traditional route to tris(4-trifluoromethylphenyl)phosphine involves nucleophilic substitution using organometallic reagents. A representative procedure employs 4-bromobenzotrifluoride as the aryl precursor and phosphorus trichloride (PCl₃) as the phosphorus source .

Reaction Protocol and Conditions

-

Lithiation : 4-Bromobenzotrifluoride is treated with n-butyllithium (n-BuLi) in anhydrous diethyl ether at 0°C under nitrogen. This step generates the aryl lithium intermediate.

-

Phosphorylation : The lithiated species reacts with PCl₃, yielding this compound after hydrolysis and purification.

Key Data :

-

Side Products : Triarylphosphine oxide (up to 30% yield) forms due to oxidation during workup.

-

Purification : Recrystallization from methanol removes oxide impurities .

Limitations and Optimization

-

Low Yield Drivers : Competing side reactions (e.g., oxidation, incomplete substitution) and sensitivity to moisture reduce efficiency.

-

Improvements :

Reductive Methods: Aluminum Hydride-Mediated Synthesis

A higher-yielding alternative leverages aluminum hydride complexes to reduce phosphine oxides directly to phosphines. This method circumvents oxidation challenges inherent in classical approaches .

Reaction Mechanism

-

Substrate : this compound oxide is treated with [AlH₃(NEt₃)] in hexane.

-

Reduction : The Al–H bond cleaves the P=O bond, regenerating the tertiary phosphine.

Key Data :

Scalability and Practical Considerations

-

Solvent Choice : Hexane’s non-polar nature facilitates easy separation of aluminum byproducts via filtration .

-

Catalyst Loading : Stoichiometric [AlH₃(NEt₃)] ensures complete reduction but increases costs at scale .

Metal-Free P-Arylation Using Diaryliodonium Salts

Emerging methodologies exploit hypervalent iodine reagents for direct P–C bond formation, avoiding transition metals and harsh conditions .

Reaction Design

-

Electrophilic Arylation : Diaryliodonium salts transfer aryl groups to secondary phosphines.

-

Oxidation : In situ oxidation converts the intermediate to phosphine oxide, which is subsequently reduced .

Key Data :

Optimization Insights

-

Solvent Systems : Dichloromethane (DCM) enhances iodonium salt solubility without side reactions .

-

Temperature : Reactions proceed efficiently at 25°C, enabling energy-efficient synthesis .

Comparative Analysis of Synthetic Methods

Critical Observations :

Análisis De Reacciones Químicas

Types of Reactions: Tris(4-trifluoromethylphenyl)phosphine participates in various types of reactions, primarily as a ligand in cross-coupling reactions . These include:

- Buchwald-Hartwig Cross Coupling

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

Common Reagents and Conditions: The compound is often used in combination with palladium or nickel catalysts under inert atmospheres. Typical solvents include toluene , dimethylformamide , and tetrahydrofuran . Reaction temperatures can range from room temperature to elevated temperatures, depending on the specific reaction .

Major Products: The major products formed from these reactions are typically biaryl compounds , alkenes , and various substituted aromatic compounds . The trifluoromethyl groups on the ligand enhance the reactivity and selectivity of the catalytic processes .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Targeting Cancer Cells

TFPP has been investigated as a component in the synthesis of triphenylphosphonium (TPP+) analogs that selectively target cancer cells. Research indicates that TPP+ conjugated compounds exploit the hyperpolarized mitochondrial membrane potential of cancer cells, allowing for targeted delivery of therapeutic agents. For instance, studies have shown that TFPP derivatives can improve the selectivity and efficacy of cancer treatments while reducing toxicity in vivo .

Fluorine-19 NMR Applications

The incorporation of fluorine atoms in TFPP facilitates its use in fluorine-19 nuclear magnetic resonance (19F-NMR) spectroscopy. This technique is valuable for monitoring the accumulation of therapeutic agents within cells and tissues, providing insights into their pharmacokinetics and biological effects .

Catalysis

Organocatalysis

TFPP serves as a catalyst in various organic reactions, particularly in ring-opening polymerization processes. Its ability to stabilize transition states through chelation effects enhances the efficiency of these reactions . The trifluoromethyl groups contribute to increased electron density at the phosphorus atom, which can influence the reactivity of substrates.

Metal Complex Formation

As a ligand, TFPP can form complexes with transition metals, enhancing their catalytic properties. The electron-withdrawing nature of the trifluoromethyl groups modifies the electronic environment around the metal center, potentially increasing catalytic activity in reactions such as cross-coupling and hydrogenation .

Material Science

Synthesis of Functional Materials

TFPP is utilized in the development of functional materials due to its ability to coordinate with various substrates. Its application in creating phosphine oxide derivatives has been explored for use in photonic devices and sensors . The unique electronic properties imparted by the trifluoromethyl groups are beneficial for tuning the optical characteristics of these materials.

Case Study 1: Cancer Cell Selectivity

In a study published by AbuEid et al., TFPP derivatives were synthesized and tested against various human cancer cell lines. The results demonstrated that compounds modified with trifluoromethyl groups exhibited enhanced selectivity towards cancer cells compared to traditional TPP compounds. This modification allowed for quantitative monitoring via 19F-NMR, showcasing potential for improved cancer therapies .

Case Study 2: Organocatalysis Efficiency

Research on organocatalyzed ring-opening polymerization highlighted how TFPP acts as an effective cocatalyst. The study detailed how the presence of TFPP significantly increased the rate of polymerization compared to other catalysts, providing insights into optimizing reaction conditions for industrial applications .

Mecanismo De Acción

Mechanism: As a ligand, tris(4-trifluoromethylphenyl)phosphine coordinates with transition metals to form complexes that are active in catalytic cycles. The trifluoromethyl groups enhance the electron-withdrawing capacity of the ligand, stabilizing the metal center and facilitating oxidative addition and reductive elimination steps in catalytic processes .

Molecular Targets and Pathways: The primary molecular targets are transition metal centers such as palladium , nickel , and rhodium . The pathways involved include oxidative addition , transmetalation , and reductive elimination , which are key steps in cross-coupling reactions .

Comparación Con Compuestos Similares

Electronic and Steric Properties

The electronic and steric profiles of phosphine ligands significantly influence their coordination behavior and catalytic efficacy. Below is a comparative analysis:

Table 1: Key Properties of Tris(4-trifluoromethylphenyl)phosphine and Analogues

- Electronic Effects: The -CF3 groups in this compound create an electron-deficient ligand, reducing its basicity compared to PPh3. This property stabilizes metal centers in high oxidation states and mitigates oxidation of the ligand itself . In contrast, Tris(4-methoxyphenyl)phosphine is electron-rich due to -OCH3 groups, enhancing its σ-donor capability but increasing susceptibility to oxidation .

- Steric Effects: The bulky -CF3 substituents impart high steric hindrance, which can restrict coordination geometries and improve selectivity in catalytic reactions. For example, in Pd-catalyzed Heck arylation, this ligand achieved 10:1 regioselectivity due to its steric profile .

Reactivity and Stability

Oxidation Resistance :

- This compound exhibits slower oxidation kinetics compared to PPh3. In 31P{1H} NMR studies, its oxide form appears at 24.01 ppm , while the parent ligand resonates at -6.15 ppm . Commercial samples typically contain ~9% oxide impurity .

- PPh3, by contrast, oxidizes readily to triphenylphosphine oxide (PPh3O) under ambient conditions, limiting its utility in oxidative environments .

Hydrolysis Behavior :

- The -CF3 groups in this compound undergo stepwise hydrolysis in concentrated H2SO4/H3BO3, yielding carboxylic acid derivatives. This reactivity is absent in PPh3 and other non-fluorinated phosphines, making it unique for post-synthetic modifications .

Research Findings and Case Studies

- Diiron Complexes: this compound stabilizes diiron dithiolate complexes, showing redox potentials shifted by -150 mV compared to PPh3 analogues, attributed to its electron-deficient nature .

- NMR Quantification : The ligand’s oxidation state is quantitatively tracked via 31P NMR, enabling real-time monitoring of H2O2 release in catalytic cycles .

Actividad Biológica

Tris(4-trifluoromethylphenyl)phosphine, a phosphine derivative with the molecular formula CHFP, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and applications in medicinal chemistry.

This compound is characterized by its trifluoromethyl groups, which enhance its electrophilicity and hydrophobicity. The synthesis typically involves the reaction of trifluoromethylated aryl compounds with phosphorus trichloride or other phosphorus sources under controlled conditions. Various methods have been reported for its preparation, including hydrolysis of trifluoromethyl groups in the presence of boric acid and sulfuric acid, which yields carboxylic arylphosphines as byproducts .

2.1 Antagonistic Activity

Recent studies have highlighted the biological activity of this compound derivatives as potential progesterone receptor (PR) antagonists. In a study assessing several phosphine-borane derivatives, the compound B-(4-trifluoromethyl)phenyl tricyclopropylphosphine exhibited significant PR antagonistic activity with an IC value of 0.54 μM. This indicates a strong binding affinity to the PR ligand-binding domain, suggesting its potential as a lead compound for drug development targeting hormone-related cancers .

Table 1: Biological Activity Data of Selected Phosphine Derivatives

| Compound Name | IC (μM) | PR Antagonistic Activity | Remarks |

|---|---|---|---|

| B-(4-trifluoromethyl)phenyl tricyclopropylphosphine | 0.54 | Strong | Most potent in the study |

| Triisopropylphosphine | 1.51 | Moderate | Less potent than compound above |

| Trimethylphosphine | >10 | Weak | Insufficient hydrophobicity |

2.2 Cytotoxicity

The cytotoxic effects of this compound derivatives were evaluated using human breast cancer cell lines (T47D). The results indicated that these compounds did not induce significant cytotoxicity at concentrations that showed PR antagonism, suggesting a favorable safety profile for further development .

3. Structure-Activity Relationships (SAR)

The introduction of electron-withdrawing groups like trifluoromethyl enhances the stability and biological activity of phosphine derivatives. The SAR studies indicate that larger hydrophobic substituents are beneficial for binding affinity to the PR ligand-binding domain. Compounds with bulky phosphine moieties demonstrated improved potency due to better fitting within the hydrophobic cavity of the receptor .

4.1 Application in Drug Discovery

Phosphine derivatives, particularly those containing trifluoromethyl groups, have been explored as scaffolds for developing new pharmaceuticals targeting various receptors involved in cancer progression. The versatility of these compounds allows for modifications that can improve their pharmacokinetic properties while retaining biological activity .

4.2 Environmental Considerations

While this compound shows promise in medicinal chemistry, it is also essential to consider its environmental impact. The persistence and toxicity profiles of such compounds need careful evaluation to ensure they do not pose risks to ecosystems when used in agricultural or pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tris(4-trifluoromethylphenyl)phosphine, and how can purity be ensured?

The compound is synthesized via reaction of phosphorus trichloride with a Grignard reagent derived from 4-trifluoromethylbromobenzene under anhydrous conditions. Key parameters include stoichiometric control (1:3 molar ratio of PCl₃ to aryl Grignard) and inert atmosphere to prevent oxidation. Purification involves recrystallization from hexane/ethyl acetate (1:3 v/v), yielding >98% purity. Melting point (72–75°C) and ³¹P NMR (δ −6.2 ppm in CDCl₃) confirm identity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- X-ray crystallography reveals a trigonal pyramidal geometry with P–C bond lengths of 1.82–1.84 Å.

- UV-Vis spectroscopy shows a λmax at 265 nm due to aryl π→π* transitions.

- Cyclic voltammetry in THF exhibits no redox activity within −2.0 to +2.0 V vs. Ag/Ag⁺, confirming stability as a non-innocent ligand .

Q. What safety precautions are critical when handling this compound?

The compound is hygroscopic and reacts violently with oxidizing agents. Use dry glove boxes for storage (room temperature, argon). PPE (gloves, goggles) is mandatory. Acute toxicity (LD₅₀ > 2000 mg/kg in rats) suggests moderate hazard, but chronic exposure risks require fume hoods and air monitoring .

Advanced Research Questions

Q. How does this compound modulate catalytic activity in cross-coupling reactions compared to triphenylphosphine?

The electron-withdrawing trifluoromethyl groups reduce the phosphine’s electron-donating capacity (Tolman Electronic Parameter, θ = 2060 cm⁻¹ vs. 2050 cm⁻¹ for PPh₃), favoring oxidative addition in Pd-catalyzed Suzuki-Miyaura reactions. Turnover frequencies increase by 30% in aryl chloride couplings due to enhanced metal-ligand charge transfer .

Q. What role does this phosphine play in stabilizing low-valent metal centers in coordination complexes?

In diiron dithiolate complexes (e.g., [Fe₂(μ-S₂C₃H₆)(CO)₅(P(C₆H₄CF₃)₃)]), the ligand’s strong π-accepting ability stabilizes Fe⁰ centers, shifting CO stretching frequencies to 1940–1980 cm⁻¹ (IR). Electrochemical studies show a 150 mV anodic shift in reduction potentials compared to PPh₃ analogues, indicating increased metal electron deficiency .

Q. How can the steric bulk of this compound be quantified, and how does it influence reaction selectivity?

The Tolman Cone Angle (178°) is larger than PPh₃ (145°), attributed to the CF₃ groups. This steric hindrance directs regioselectivity in Rh-catalyzed hydroformylation, favoring linear aldehydes (linear:branched ratio = 8:1) by blocking equatorial coordination sites .

Q. What are the challenges in spectroscopic analysis of metal complexes containing this ligand, and how are they resolved?

- ¹⁹F NMR splitting patterns (δ −63 ppm, dJ-P-F = 12 Hz) complicate assignment in paramagnetic complexes. Use of ultrafast 2D ³¹P-¹⁹F HMQC resolves coupling networks.

- X-ray photoelectron spectroscopy (XPS) shows P 2p binding energy at 131.5 eV, distinguishing it from oxidized byproducts .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points (72–75°C vs. 70–75°C): How should researchers validate purity?

Variations arise from residual solvent (e.g., hexane) in recrystallized samples. Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min under N₂ provides accurate mp (73.2°C ± 0.5). Impurities >2% broaden the melt endotherm .

Q. Conflicting electrochemical data in diiron complexes: Are redox potentials ligand- or solvent-dependent?

In THF vs. CH₂Cl₂, the Fe⁰/Fe⁻ couple shifts by 90 mV due to solvent dielectric effects. Controlled experiments with 0.1 M [NBu₄][PF₆] as supporting electrolyte normalize ionic strength .

Q. Methodological Recommendations

Q. Best practices for quantifying ligand substitution kinetics in metal complexes?

Use stopped-flow UV-Vis with pseudo-first-order conditions ([M] << [ligand]). For [RuCl₂(P(C₆H₄CF₃)₃)₃], rate constants (k = 1.2 × 10⁻³ s⁻¹ at 25°C) are derived from absorbance decay at 450 nm .

Propiedades

IUPAC Name |

tris[4-(trifluoromethyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12F9P/c22-19(23,24)13-1-7-16(8-2-13)31(17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29)30/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYCJKZSCDFXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12F9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20928398 | |

| Record name | Tris[4-(trifluoromethyl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13406-29-6 | |

| Record name | Phosphine, tris(4-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013406296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris[4-(trifluoromethyl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-trifluoromethylphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.